molecular formula C10H11ClF3NO B6268310 rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans CAS No. 1807895-89-1

rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6268310
CAS No.: 1807895-89-1
M. Wt: 253.6
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Description

rac-(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans, is a cyclopropane-based amine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. This compound belongs to a class of small-molecule cyclopropanamines, which are structurally rigid due to the cyclopropane ring.

Properties

CAS No.

1807895-89-1

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.6

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Cyclopropanation via Transition Metal Catalysis

Transition metal-catalyzed cyclopropanation is a cornerstone for constructing the trans-cyclopropane ring with stereochemical precision. A method adapted from employs dichloro(p-cymene)ruthenium(II) dimer paired with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to catalyze the reaction between ethyl diazoacetate and 4-(trifluoromethoxy)styrene. This approach achieves enantiomeric excess (ee) >90% for the (1R,2S) configuration.

Reaction Conditions :

  • Catalyst : Ru(II) complex (5 mol%)

  • Substrate : 4-(Trifluoromethoxy)styrene (1.0 equiv), ethyl diazoacetate (1.2 equiv)

  • Solvent : Toluene, 0°C to room temperature

  • Yield : 78–85%

Sulfoxonium Ylide-Mediated Cyclopropanation

Trimethylsulfoxonium iodide and sodium hydride in DMSO enable cyclopropanation of α,β-unsaturated esters. For example, methyl (E)-3-[4-(trifluoromethoxy)phenyl]acrylate undergoes cyclopropanation to yield the trans-cyclopropane ester.

Reaction Conditions :

  • Reagents : Trimethylsulfoxonium iodide (1.5 equiv), NaH (2.0 equiv)

  • Solvent : DMSO, 80°C

  • Yield : 70–75%

Amine Group Introduction

Curtius Rearrangement from Carboxylic Acid

The carboxylic acid intermediate is converted to the amine via a two-step process:

  • Azide Formation : Treating trans-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and tert-butanol yields the acyl azide.

  • Thermal Decomposition : Heating the azide in toluene induces Curtius rearrangement, producing the amine after hydrolysis.

Data Table 1: Curtius Rearrangement Optimization

ParameterCondition 1Condition 2
Azidation ReagentDPPASOCI₂/NaN₃
SolventTHFToluene
Temperature (°C)0→2560
Yield (%)8268

Hofmann Rearrangement from Amide

An alternative route involves Hofmann rearrangement of the cyclopropanecarboxamide. Treatment with bromine and NaOH in aqueous ethanol generates the amine.

Reaction Conditions :

  • Reagents : Br₂ (1.1 equiv), NaOH (3.0 equiv)

  • Solvent : H₂O/EtOH (1:1), 0°C

  • Yield : 65–70%

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The racemic amine base is resolved using (+)- or (-)-di-p-toluoyl-D-tartaric acid (DTTA) in ethanol. The (1R,2S) enantiomer preferentially crystallizes, achieving 98% ee after recrystallization.

Data Table 2: Resolution Efficiency

Resolving AgentSolventee (%)Yield (%)
(+)-DTTAEthanol9845
(-)-DTTAMethanol9540

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves the enantiomers with >99% ee, albeit at higher operational costs.

Hydrochloride Salt Formation

The free amine is treated with HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt. Crystallization from ethanol/water yields white crystals with >99% purity.

Reaction Conditions :

  • Acid : HCl (1.0 M in Et₂O)

  • Solvent : Diethyl ether, 0°C

  • Yield : 95%

Industrial-Scale Considerations

Environmental Impact

Waste streams containing DMSO or metal catalysts are treated via distillation (DMSO recovery) and chelation (Ru removal), aligning with green chemistry principles .

Chemical Reactions Analysis

rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans undergoes various chemical reactions:

  • Types of Reactions:

    • Oxidation: The compound can be oxidized to introduce new functional groups, typically under conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    • Reduction: Reduction reactions, often using metal hydrides such as lithium aluminum hydride, can modify the amine group.

    • Substitution: Various nucleophiles can substitute the trifluoromethoxy group or the amine moiety under suitable conditions.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    • Reduction: Metal hydrides like lithium aluminum hydride or sodium borohydride.

    • Substitution: Nucleophilic agents under anhydrous conditions.

  • Major Products:

    • Oxidation products may include carboxylic acids or ketones.

    • Reduction can yield amines or alcohols.

    • Substitution reactions may produce various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with cyclopropanamine structures often exhibit significant pharmacological activities. Studies have explored the potential of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride as:

  • Antidepressants : Its structural similarity to known antidepressants suggests it may modulate neurotransmitter systems effectively.
  • Anti-inflammatory Agents : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Neuroscience Research

The compound's ability to cross the blood-brain barrier positions it as a valuable tool in neuroscience. It can be utilized in:

  • Neuropharmacology : Investigating its effects on synaptic transmission and neuronal excitability.
  • Behavioral Studies : Evaluating its impact on animal models of depression and anxiety.

Synthetic Chemistry

The synthesis of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride serves as an important case study in:

  • Chiral Synthesis : The compound exemplifies methods for producing chiral amines, which are crucial in pharmaceuticals.
  • Fluorinated Compounds : Its trifluoromethoxy group provides insights into the role of fluorine in enhancing biological activity.

Mechanism of Action

The mechanism of action for rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans involves several steps:

  • Molecular Targets and Pathways:

    • The trifluoromethoxyphenyl group interacts with specific protein targets, modulating their activity.

    • The cyclopropane moiety contributes to the compound's stability and affinity for biological receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and applications based on the provided evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Application/Notes References
rac-(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride 4-(OCF₂H) C₁₀H₁₁F₂NO·HCl Not provided Not available Structural analog with reduced electron-withdrawing capacity compared to -OCF₃.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride 3,4-diF C₉H₈F₂N·HCl 222.087 1156491-10-9 Intermediate in ticagrelor synthesis; studied for impurity profiling.
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride 3-Cl, 4-F C₉H₈ClFN·HCl 222.087 TRC-C371240-250MG Higher lipophilicity due to Cl substituent; used in research reagents.
trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride 3-Br C₉H₁₀BrN·HCl Not provided 1228092-84-9 Bromine substituent enhances molecular weight and potential halogen bonding.
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine hydrochloride 4-tert-butyl, 2-Me C₁₅H₂₂N·HCl Not provided 1909294-65-0 Bulky tert-butyl group increases steric hindrance; synthetic intermediate.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., -OCF₃, -F, -Cl):
    The trifluoromethoxy group (-OCF₃) in the target compound enhances metabolic stability and membrane permeability compared to difluoromethoxy (-OCF₂H) or unsubstituted phenyl analogs . Fluorine and chlorine substituents (e.g., 3,4-diF or 3-Cl-4-F) improve binding affinity to biological targets like P2Y₁₂ receptors in antiplatelet agents (e.g., ticagrelor) .

  • Steric and Lipophilic Effects:
    Compounds with bulky groups (e.g., tert-butyl in ) exhibit reduced solubility but increased selectivity in enzyme interactions. Bromine-substituted analogs (e.g., 3-Br in ) may serve as radiolabeling precursors.

Research Findings and Data

Physicochemical Properties

Property (1R,2S)-2-(3,4-diF-phenyl) (1R,2S)-2-(3-Cl-4-F-phenyl) trans-2-(3-Br-phenyl)
Melting Point Not reported Not reported Not reported
Solubility (Water) Low Very low Insoluble
LogP (Predicted) ~2.1 ~2.8 ~2.5

Biological Activity

The compound rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans (CAS No. 1807895-89-1) is a cyclopropyl amine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its therapeutic implications.

  • Molecular Formula : C10_{10}H10_{10}ClF3_3N\O
  • Molecular Weight : 217.19 g/mol
  • CAS Number : 1807895-89-1
  • Structural Characteristics : The compound features a cyclopropane ring substituted with a trifluoromethoxyphenyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin receptors. Preliminary studies suggest that it may act as an agonist at specific serotonin receptor subtypes, influencing mood and appetite regulation.

Biological Activity Overview

The following table summarizes the key biological activities and findings related to rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride:

Biological Activity Description Study Reference
Serotonin Receptor Agonism Potential agonist activity at 5-HT2C receptors, influencing mood and appetite.
Antidepressant Effects Demonstrated efficacy in animal models for depression and anxiety.
Weight Management Inhibits food intake in rodent models; may have applications in obesity treatment.
Neuroprotective Properties Exhibits potential neuroprotective effects against neurodegeneration.

Study on Serotonin Receptor Interaction

A study investigated the pharmacological profile of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, focusing on its interaction with serotonin receptors. The results indicated a significant binding affinity for the 5-HT2C receptor subtype, suggesting its potential use in treating mood disorders and obesity-related conditions.

Weight Management Research

In a controlled study involving Sprague-Dawley rats, the compound was administered to evaluate its effects on food intake and weight gain. The results showed a marked reduction in food consumption and an associated decrease in weight gain, highlighting its potential as an anti-obesity agent.

Neuroprotective Effects

Research exploring the neuroprotective qualities of this compound indicated that it could mitigate oxidative stress in neuronal cells. This suggests possible therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. What synthetic methodologies are recommended for synthesizing rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans?

The synthesis typically involves multi-step organic reactions, including cyclopropanation and reductive amination. Key steps include:

  • Cyclopropane ring formation : Using methods like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation to construct the strained cyclopropane core .
  • Reductive amination : Introducing the amine group via reaction of ketones or aldehydes with methylamine or ammonia under reducing conditions (e.g., NaBH3CN) .
  • Chiral resolution : Separation of enantiomers via chiral HPLC or crystallization with chiral resolving agents to isolate the trans-(1R,2S) isomer .
    Critical parameters : Control reaction temperature (<0°C for cyclopropanation) and stoichiometry of fluorinated reagents to avoid side reactions .

Q. How should researchers characterize the stereochemical purity of this compound?

Stereochemical validation requires:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases (85:15 v/v) to resolve enantiomers. Retention times and peak area ratios confirm enantiomeric excess (>98% for pure trans isomers) .
  • NMR spectroscopy : Analyze coupling constants (e.g., JH-H in cyclopropane rings) and NOESY correlations to confirm trans stereochemistry .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What is the compound’s role in pharmaceutical impurity profiling?

As a structural analog of Ticagrelor intermediates, this compound is used to:

  • Identify process-related impurities : Monitor its presence during API synthesis via HPLC-MS (LOD: 0.05% w/w) .
  • Validate analytical methods : Spike studies in drug substance batches to assess method sensitivity and specificity .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s metabolic stability in biological systems?

The -OCF3 group enhances metabolic stability by:

  • Electron-withdrawing effects : Reducing oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4).
  • Hydrophobic interactions : Increasing membrane permeability, as shown in Caco-2 cell assays (Papp >1 × 10<sup>−6</sup> cm/s) .
    Experimental validation : Perform in vitro microsomal stability assays (human liver microsomes, 1 mg/mL protein, 1 µM compound) to quantify half-life improvements (~2× vs. non-fluorinated analogs) .

Q. What computational strategies are effective for modeling the compound’s receptor-binding interactions?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding to targets like serotonin receptors (5-HT2A):

  • Docking parameters : Grid boxes centered on orthosteric sites (25 × 25 × 25 Å), Lamarckian genetic algorithm .
  • Key interactions : Fluorine-π stacking with Phe234 (binding energy: −8.2 kcal/mol) and hydrogen bonding between the amine and Asp155 .
    Validation : Compare with experimental IC50 values from radioligand displacement assays .

Q. How can researchers resolve contradictions in solubility data across studies?

Contradictions often arise from polymorphic forms or pH-dependent ionization. Strategies include:

  • pH-solubility profiling : Measure solubility in buffers (pH 1–7.4) using shake-flask methods. For example, solubility increases from 0.1 mg/mL (pH 7.4) to 5 mg/mL (pH 1.2) due to amine protonation .
  • Polymorph screening : Use solvent-drop grinding or thermal microscopy to identify stable crystalline forms .
  • Control humidity : Hygroscopic HCl salts may absorb water, altering apparent solubility .

Q. What are optimal conditions for enantiomer separation using chiral chromatography?

  • Column : Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) .
  • Mobile phase : Hexane:ethanol (70:30) with 0.1% diethylamine (retention time: 12.3 min for trans-(1R,2S); resolution factor Rs >2.5) .
  • Detection : UV at 254 nm (molar absorptivity ε = 1500 L·mol<sup>−1</sup>·cm<sup>−1</sup>) .

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